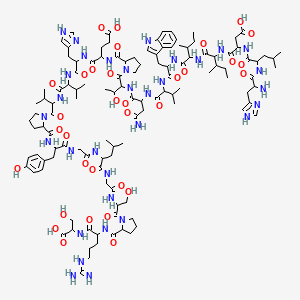
(±)16(17)-EpDPA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)16(17)-Epoxyeicosapentaenoic acid is a bioactive lipid mediator derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound is known for its potential anti-inflammatory and anti-cancer properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)16(17)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to introduce the epoxide group at the 16(17) position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure selectivity.
Industrial Production Methods
Industrial production of (±)16(17)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(±)16(17)-Epoxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
科学研究应用
(±)16(17)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammation and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
作用机制
The mechanism of action of (±)16(17)-Epoxyeicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Effects: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anti-cancer Properties: It induces apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways like PI3K/Akt.
相似化合物的比较
Similar Compounds
- (±)19(20)-Epoxyeicosapentaenoic acid
- (±)14(15)-Epoxyeicosapentaenoic acid
- (±)11(12)-Epoxyeicosapentaenoic acid
Uniqueness
(±)16(17)-Epoxyeicosapentaenoic acid is unique due to its specific epoxide position, which influences its biological activity and interaction with molecular targets. Compared to other epoxyeicosapentaenoic acids, it has distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
155073-46-4 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |
InChI 键 |
BCTXZWCPBLWCRV-QCAYAECISA-N |
SMILES |
CC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CCCC(O)=O |
同义词 |
(±)16,17 EDP; (±)16,17-epoxy Docosapentaenoic Acid; (±)16,17-epoxy DPA; (±)16,17-EpDPE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that inhibiting soluble epoxide hydrolase (sEH) with TPPU led to an increase in (±)16(17)-EpDPA levels in the hippocampus. What is the significance of this finding in relation to seizure activity?
A1: While the exact mechanisms are still under investigation, the research suggests that this compound, alongside other epoxy fatty acids like EETs, may play a role in reducing seizure activity. This is supported by the observed increase in this compound levels alongside a decrease in seizure frequency in the TPPU-treated group []. Further research is needed to understand the precise mechanisms by which this compound might exert anti-seizure effects.
Q2: The study focuses on several epoxy fatty acids. What is the connection between this compound and the more prominently mentioned EETs in the context of sEH inhibition?
A2: Both this compound and EETs are substrates of sEH, the enzyme targeted by the TPPU treatment []. Inhibiting sEH leads to increased levels of both this compound and EETs, suggesting a potential combined contribution to the observed anti-seizure effects. This highlights the complexity of epoxy fatty acid signaling and warrants further investigation into the individual and synergistic roles of these molecules in seizure modulation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


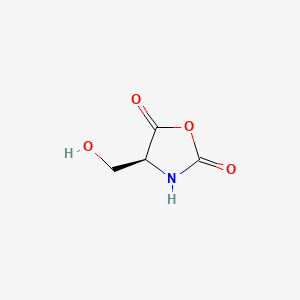
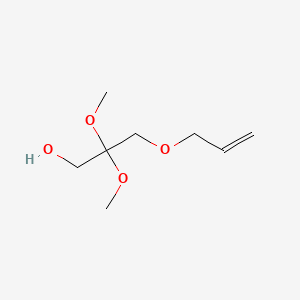
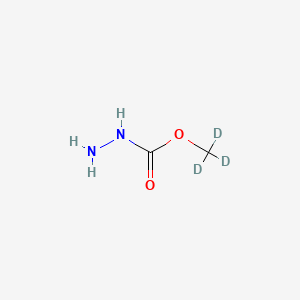
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
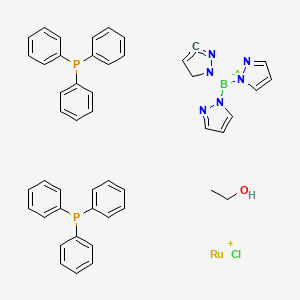
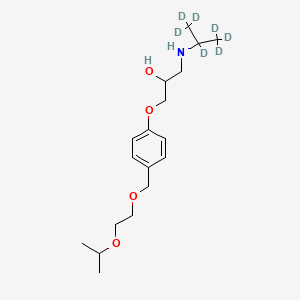
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
